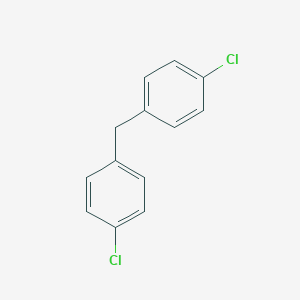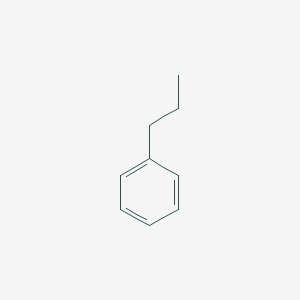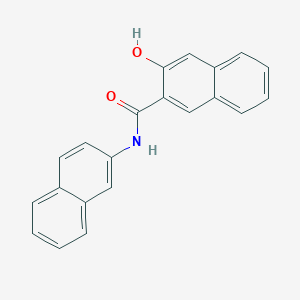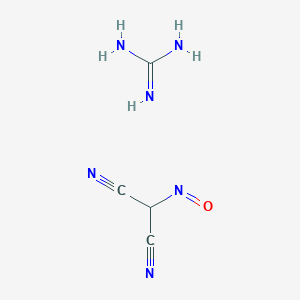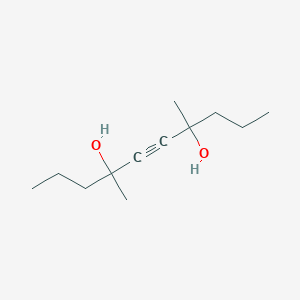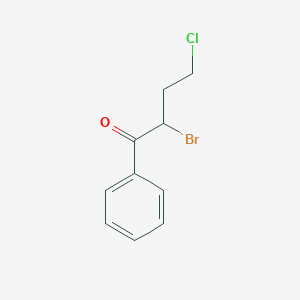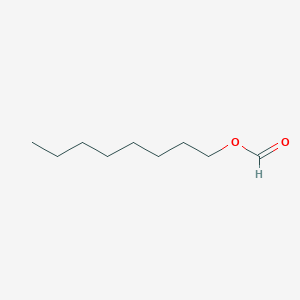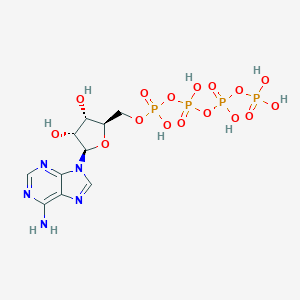
Trimethyl(4-vinylphenyl)silan
Übersicht
Beschreibung
Trimethyl(4-vinylphenyl)silane is a silicon-based compound that is utilized in various chemical syntheses and material science applications. It is characterized by the presence of a vinyl group attached to a phenyl ring which is further connected to a silicon atom substituted with three methyl groups. This structure allows it to participate in a range of chemical reactions, particularly those involving polymerization and cross-coupling, leading to materials with unique properties.
Synthesis Analysis
The synthesis of related silicon compounds often involves the silylation of organic molecules with organosilanes. For instance, vinyl- and phenyl(aminoalkoxy)silanes are synthesized by silylating alkanolamines with vinyl- and phenyltriethoxysilanes in the presence of metallic sodium, which could be a similar approach for synthesizing compounds like trimethyl(4-vinylphenyl)silane . Additionally, the synthesis of copolymers using 3-methacryloxypropyltris(trimethylsiloxy)silane demonstrates the potential for creating high molecular weight materials that are easily processable, which could be applicable to trimethyl(4-vinylphenyl)silane-based polymers .
Molecular Structure Analysis
The molecular structure of trimethyl(4-vinylphenyl)silane, with its vinyl group and phenyl ring, allows for interactions and reactions that can lead to the formation of complex polymers. For example, the vinyl group can undergo radical polymerization, as seen in the preparation of polyvinylpolysilsesquioxane from trimethoxy(vinyl)silane . The phenyl ring can also participate in cross-coupling reactions, as demonstrated by vinyl tris(trimethylsilyl)silanes undergoing Pd-catalyzed cross-couplings .
Chemical Reactions Analysis
Trimethyl(4-vinylphenyl)silane is expected to be reactive in various chemical reactions due to its vinyl and phenyl functionalities. For example, the photolysis of trimethyl(vinyloxy)silane leads to the formation of cross-linked polyoxocarbosilane with superior thermal stability, indicating that similar photolytic conditions could be applied to trimethyl(4-vinylphenyl)silane to generate novel materials . Furthermore, the sulfamidation of trimethyl(vinyl)silane with N-bromosuccinimide suggests that trimethyl(4-vinylphenyl)silane could also undergo regioselective reactions to form functionalized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from trimethyl(4-vinylphenyl)silane are influenced by the molecular structure of the compound. For instance, the copolymerization of vinyl p-tert-butylbenzoate with a trimethylsiloxy silane results in materials with varying oxygen permeability, which could be a relevant property for trimethyl(4-vinylphenyl)silane-based polymers . The thermal stability of polymers derived from trimethyl(vinyloxy)silane also highlights the potential for trimethyl(4-vinylphenyl)silane to contribute to the synthesis of thermally stable materials . Additionally, the mechanical and heat-resisting properties of polyvinylpolysilsesquioxane films synthesized from trimethoxy(vinyl)silane suggest that trimethyl(4-vinylphenyl)silane could be used to create materials with desirable physical properties .
Wissenschaftliche Forschungsanwendungen
Polymersynthese
Trimethyl(4-vinylphenyl)silan wird bei der Synthese verschiedener Polymere verwendet. So wird es beispielsweise bei der Herstellung von Polydimethylsiloxan/Polystyrol (PDMS/PS)-Mischungen verwendet, die dynamische Lewis-Säure-Lewis-Base-Addukte bilden, die zu reversiblen Vernetzungen führen . Diese Verbindung wird auch bei der Synthese von styrolischen Blockcopolymeren mit hohem χ und Catechol-Gehalt verwendet .
Thermoresponsive und selbstheilende Polymernetzwerke
Die Verbindung wird bei der Bildung von thermoreversiblen Lewis-Paar (LP)-Wechselwirkungen in transienten Polymernetzwerken verwendet . Diese Netzwerke haben vielversprechende Anwendungen als stimuli-responsive, selbstreparierende, formgedächtnis- und kontrolliert freisetzende Materialien .
Herstellung von styrolischen Blockcopolymeren mit hohem χ und Catechol-Gehalt
This compound wird bei der Synthese von styrolischen Blockcopolymeren mit hohem χ und Catechol-Gehalt verwendet. Diese Copolymere ermöglichen Strukturen mit einem Linienabstand von unter 10 nm für einen niedrigen Polymerisationsgrad .
Nanofertigung
Die styrolischen Blockcopolymere mit hohem χ, die auf einer Poly(3,4-dihydroxystyrol)-block-Poly(4-trimethylsilylstyrol) (PDHS-b-PTMSS)-Architektur basieren, werden in der Nanofertigung eingesetzt. Sie können unter günstigen Bedingungen Linien-Abstandsmuster von 10 nm definieren .
Anwendungen in Trennmembranen
Poly(4-trimethylsilylstyrol) (PTMSS), ein Polymer, das von 4-Trimethylsilylstyrol abgeleitet ist, wurde für Anwendungen in Trennmembranen untersucht, da es eine hohe Permeabilität für Gase aufweist .
Anwendungen in Doppelschicht-Resisten
PTMSS wird auch in Doppelschicht-Resisten verwendet, da es eine hohe Beständigkeit aufweist .
Safety and Hazards
Trimethyl(4-vinylphenyl)silane is a combustible liquid . Precautionary measures include disposing of contents/container to an approved waste disposal plant, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHSYXPNALRSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79716-05-5 | |
| Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-trimethylsilylstyrene?
A1: The molecular formula of 4-trimethylsilylstyrene is C11H16Si, and its molecular weight is 176.33 g/mol.
Q2: What spectroscopic data is available for 4-trimethylsilylstyrene?
A2: While the provided research papers don’t explicitly list spectroscopic data, techniques like 1H NMR and 13C NMR are frequently employed to confirm the structure and purity of synthesized polymers containing 4-trimethylsilylstyrene units. [, , , , ]
Q3: Is 4-trimethylsilylstyrene compatible with living anionic polymerization techniques?
A3: Yes, 4-trimethylsilylstyrene demonstrates excellent compatibility with living anionic polymerization, enabling the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , , ]
Q4: What are the advantages of using 4-trimethylsilylstyrene in block copolymers for lithographic applications?
A4: Incorporating 4-trimethylsilylstyrene into block copolymers increases their Flory-Huggins interaction parameter (χ) when paired with polar blocks. This allows for the generation of sub-20 nm features, crucial for high-resolution lithography. Additionally, the silicon content provides excellent dry etch selectivity, facilitating pattern transfer. [, , , , ]
Q5: How does the choice of comonomer affect the χ value of block copolymers containing 4-trimethylsilylstyrene?
A5: Introducing more polar moieties, like methoxy groups, alongside 4-trimethylsilylstyrene can further enhance the χ value of the resulting block copolymer. This increase in χ appears to be additive, suggesting a degree of predictability in tuning the segregation strength based on monomer selection. []
Q6: Can 4-trimethylsilylstyrene be used to create porous polymer materials?
A6: Yes, 4-trimethylsilylstyrene can be incorporated into hyper-cross-linked polymers (HCPs). The trimethylsilyl group can be selectively removed in situ during synthesis, leading to enhanced porosity and specific surface area in the resulting HCP. []
Q7: What unique properties do organoboron quinolate polymers derived from 4-trimethylsilylstyrene exhibit?
A7: Organoboron quinolate polymers, synthesized via a multi-step process using 4-trimethylsilylstyrene as a starting point, demonstrate tunable luminescence properties. By modifying the substituents on the quinolate moiety, the emission color of these polymers can be adjusted across a range of wavelengths. [, ]
Q8: What is the phase behavior of blends containing poly(4-trimethylsilylstyrene) and polyisoprene?
A8: Poly(4-trimethylsilylstyrene) and polyisoprene form miscible blends exhibiting a lower critical solution temperature (LCST) phase diagram. This means the blends transition from a single, homogeneous phase to two separate phases upon heating above the LCST. [, , ]
Q9: How does the microstructure of polyisoprene influence its miscibility with poly(4-trimethylsilylstyrene)?
A9: Further research is needed to fully elucidate the impact of polyisoprene microstructure on its miscibility with poly(4-trimethylsilylstyrene). []
Q10: How does ring topology affect the miscibility of poly(4-trimethylsilylstyrene) and polyisoprene blends?
A10: Blends of ring-shaped poly(4-trimethylsilylstyrene) and polyisoprene exhibit significantly reduced miscibility compared to their linear counterparts. This suggests a substantial topological influence on the phase behavior of these blends. []
Q11: How does poly(4-trimethylsilylstyrene) behave in thin films at the air interface?
A11: Poly(4-trimethylsilylstyrene) tends to segregate to the surface in thin films due to its lower surface energy compared to other components, like polyisoprene. This segregation behavior can be influenced by temperature, with higher temperatures leading to increased surface excess and decay length of poly(4-trimethylsilylstyrene). [, , ]
Q12: Can the surface energy of materials interacting with block copolymers containing 4-trimethylsilylstyrene be manipulated to control morphology?
A12: Yes, using photosensitive underlayers with switchable surface energy allows for spatially controlled orientation of block copolymer domains. By selectively altering the wetting characteristics of the underlayer, perpendicular or parallel orientations can be achieved in specific regions of the film. [, ]
Q13: What happens when a block copolymer containing 4-trimethylsilylstyrene is annealed against a neutral surface?
A13: When annealed against a neutral surface, block copolymers with at least one neutral block, like poly(4-trimethylsilylstyrene), tend to form surface topographical features such as "islands" and "holes" with specific step heights related to the periodicity of the block copolymer. []
Q14: How does the choice of topcoat influence the orientation of block copolymers containing 4-trimethylsilylstyrene in thin films?
A14: Careful selection of a neutral topcoat is crucial for achieving perpendicular orientation of lamellae-forming block copolymers containing 4-trimethylsilylstyrene. This neutral topcoat, combined with a neutral bottom interface, promotes perpendicular orientation regardless of the film thickness. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



